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molecular formula C7H5F2NO3 B1311212 1,5-Difluoro-3-methoxy-2-nitrobenzene CAS No. 66684-61-5

1,5-Difluoro-3-methoxy-2-nitrobenzene

Cat. No. B1311212
M. Wt: 189.12 g/mol
InChI Key: DXEGOHULGVHKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157487B2

Procedure details

In DMF (50 ml) was dissolved 3,5-difluoro-2-nitrophenol. Potassium carbonate (10.4 g, 75.5 mmol) and methyl iodide (6.3 ml, 100.6 mmol) were added and the mixture was stirred for 15 hours at room temperature. Water (300 ml) was added, followed by extraction with ether (500 ml). The extract was washed with saturated brine (2×200 ml), dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby the title compound (8.29 g, 87%) was obtained as a yellow crystalline powder.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].CI.O.[F:10][C:11]1[C:12]([N+:19]([O-:21])=[O:20])=[C:13](O)[CH:14]=[C:15]([F:17])[CH:16]=1>CN(C=O)C>[F:10][C:11]1[C:12]([N+:19]([O-:21])=[O:20])=[C:13]([O:4][CH3:1])[CH:14]=[C:15]([F:17])[CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.3 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (500 ml)
WASH
Type
WASH
Details
The extract was washed with saturated brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent, whereby the title compound (8.29 g, 87%)
CUSTOM
Type
CUSTOM
Details
was obtained as a yellow crystalline powder

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
FC=1C(=C(C=C(C1)F)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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